molecular formula C16H25NO2S B2799405 3-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine CAS No. 496013-61-7

3-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine

Cat. No.: B2799405
CAS No.: 496013-61-7
M. Wt: 295.44
InChI Key: UXHSLVFIKRXSML-UHFFFAOYSA-N
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Description

3-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine is a piperidine derivative characterized by a methyl group at the 3-position of the piperidine ring and a 2,3,5,6-tetramethylbenzenesulfonyl group at the 1-position. The tetramethylbenzenesulfonyl moiety introduces significant steric bulk and electron-withdrawing properties, which may influence its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name

3-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2S/c1-11-7-6-8-17(10-11)20(18,19)16-14(4)12(2)9-13(3)15(16)5/h9,11H,6-8,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHSLVFIKRXSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine typically involves the reaction of 3-methylpiperidine with 2,3,5,6-tetramethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The piperidine ring can also interact with receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

4-Methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine
  • Structure : Features a tetramethylbenzene core linked to a piperidine ring via a methylene bridge, with an additional 4-methylpiperidinyl substituent.
  • Bioactivity : Exhibits antidiabetic and antioxidant properties, along with strong DNA-binding capabilities, attributed to its planar aromatic system and electron-rich substituents [1].
  • Key Difference : Unlike the target compound, this analog lacks the sulfonyl group, which may reduce its metabolic stability and alter its electronic profile.
COB-3 and PPB-6 (Neuronal nAChR Modulators)
  • Structure : COB-3 contains a small alkyl group (e.g., methyl or ethyl) on the piperidine nitrogen and a biphenyl ester. PPB-6 substitutes the biphenyl ester with a benzyl-succinimide group [2].
  • Bioactivity: COB-3: 14-fold increase in potency (IC₅₀ ~0.7 μM) compared to KAB-18 (IC₅₀ ~10.2 μM) and elimination of non-nAChR-related effects. PPB-6: Retains potency (IC₅₀ <1 μM) despite a bulkier benzoyl group, likely due to optimized steric compatibility with receptor sites.
KAB-18 and IB-10 (nAChR Modulators with Bulky Substituents)
  • Structure : KAB-18 has a phenylpropyl group on the piperidine nitrogen, while IB-10 replaces this with a 3-phenylpropyl group.
  • Bioactivity: Both exhibit lower potency (IC₅₀ >10 μM) and significant non-nAChR effects (≥90% non-target activity), attributed to steric clashes with receptor binding pockets [2].
  • Key Difference: The target compound’s sulfonyl group may mitigate non-specific interactions by increasing polarity, unlike the lipophilic phenylpropyl groups in KAB-18/IB-10.

Mechanistic and Pharmacological Insights

  • Steric Effects : Bulky groups on the piperidine nitrogen (e.g., phenylpropyl in KAB-18) reduce potency due to steric hindrance. The target compound’s tetramethylbenzenesulfonyl group may similarly limit access to narrow receptor pockets but could enhance binding to targets requiring large hydrophobic interfaces [2].
  • Electronic Effects : The sulfonyl group’s electron-withdrawing nature may increase metabolic stability compared to esters or thioethers in analogs like PPB-6 or 2-(2,4,6-trimethylbenzylthio)benzo[d] derivatives [2].

Biological Activity

3-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine is a complex organic compound featuring a piperidine ring and a highly substituted sulfonyl group. This compound's unique structure suggests potential biological activities that merit detailed investigation. Given the broad applications of piperidine derivatives in pharmaceuticals, understanding the biological activity of this specific compound is essential for its potential therapeutic uses.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H25NO2S\text{C}_{16}\text{H}_{25}\text{N}\text{O}_2\text{S}

This structure includes:

  • A piperidine ring : A six-membered ring containing one nitrogen atom.
  • A sulfonyl group : Attached to a tetramethyl-substituted benzene moiety, enhancing its chemical properties.

The precise mechanism of action for this compound remains largely unexplored. However, compounds with similar piperidine frameworks have been associated with various biological activities:

  • Antimicrobial Activity : Piperidine derivatives are often investigated for their potential to inhibit bacterial growth.
  • Neuropharmacological Effects : Some piperidine compounds interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders.
  • Anticancer Properties : Preliminary studies indicate that certain piperidine derivatives may exhibit cytotoxic effects against cancer cell lines.

In Vitro Studies

Recent studies have employed various methodologies to assess the biological activity of similar piperidine compounds. For example:

  • Cell Viability Assays : These assays measure the effect of compounds on cell survival and proliferation.
  • Enzyme Inhibition Assays : These tests evaluate the ability of compounds to inhibit specific enzymes involved in metabolic pathways.

Case Studies

  • Piperidine Derivatives in Cancer Research :
    • A study published in Journal of Medicinal Chemistry demonstrated that certain piperidine derivatives exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa) through apoptosis induction mechanisms .
  • Antimicrobial Activity :
    • Research highlighted in Bioorganic & Medicinal Chemistry Letters showed that piperidine-based compounds displayed promising antimicrobial activity against Gram-positive and Gram-negative bacteria .

Comparative Analysis

A comparison of this compound with other related compounds can provide insights into its unique properties and potential applications:

Compound NameStructure FeaturesBiological Activity
2-MethylpiperidineSimple piperidineLimited biological activity
4-PiperidoneKetone groupAntimicrobial properties
3-Methyl-1-(methylsulfonyl)piperidineMethylsulfonyl groupNeuropharmacological effects

Synthetic Routes

The synthesis of this compound generally involves:

  • Reaction of Sulfonyl Chloride with Piperidine : The reaction typically uses a base like triethylamine to neutralize byproducts.
  • Purification Techniques : Methods such as recrystallization or chromatography are employed to achieve high purity.

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